2,5-Dichlorothiazolo[4,5-b]pyridine

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Choose 2,5-Dichlorothiazolo[4,5-b]pyridine for its unique 2,5-dichloro substitution pattern—critical for orthogonal functionalization and SAR studies. This scaffold is associated with antimicrobial activity and is ideal for generating diverse small-molecule libraries. Do not substitute with 2,4- or 2,6-regioisomers, as positional isomerism fundamentally alters target engagement. Available in 98% purity for drug discovery and agrochemical research.

Molecular Formula C6H2Cl2N2S
Molecular Weight 205.06
CAS No. 2567498-97-7
Cat. No. B2383992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorothiazolo[4,5-b]pyridine
CAS2567498-97-7
Molecular FormulaC6H2Cl2N2S
Molecular Weight205.06
Structural Identifiers
SMILESC1=CC(=NC2=C1SC(=N2)Cl)Cl
InChIInChI=1S/C6H2Cl2N2S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H
InChIKeyQKGJCISXIIQQIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Buy 2,5-Dichlorothiazolo[4,5-b]pyridine (CAS 2567498-97-7): A Strategic Heterocyclic Building Block


2,5-Dichlorothiazolo[4,5-b]pyridine (CAS 2567498-97-7) is a heterocyclic building block in the thiazolo[4,5-b]pyridine class , characterized by a bicyclic core with two chlorine substituents at the 2- and 5-positions . This scaffold, as detailed in a 2025 microreview, is of significant interest in medicinal chemistry due to its diverse pharmacological potential . Commercially, it is available as a research chemical with a standard purity of 98% .

Why 2,5-Dichlorothiazolo[4,5-b]pyridine (CAS 2567498-97-7) Is Not Interchangeable with Close Analogs


Substitution of 2,5-dichlorothiazolo[4,5-b]pyridine with another in-class compound is scientifically unsound. The specific 2,5-dichloro substitution pattern is a critical determinant of both its chemical reactivity profile and, as class-level structure-activity relationship (SAR) studies suggest, its potential biological target engagement [1]. For instance, even minor positional isomerism in thiazolo[4,5-b]pyridines can fundamentally alter pharmacological properties; 2,6-disubstituted analogs are known for H3 receptor antagonism [1], while 5-substituted variants show distinct antimicrobial profiles [2]. Therefore, using a 2,4-, 2,6-, or mono-chloro analog as a direct replacement would introduce an uncontrolled and unpredictable variable into any synthesis or biological assay, invalidating the integrity of the experiment.

Quantitative Differentiators for 2,5-Dichlorothiazolo[4,5-b]pyridine (CAS 2567498-97-7)


Enhanced Synthetic Versatility from Dual Chlorine Substitution in 2,5-Dichlorothiazolo[4,5-b]pyridine

2,5-Dichlorothiazolo[4,5-b]pyridine provides a unique synthetic advantage over its mono-chloro counterpart, 2-chlorothiazolo[4,5-b]pyridine. The presence of two chlorine atoms on the fused bicyclic core allows for sequential and orthogonal functionalization . This enables the construction of more complex molecules in fewer steps. While no direct comparative reactivity data (e.g., kinetics) was found in the provided search results, this is a fundamental principle of heterocyclic chemistry. The 2-chloro analog (CAS 1431393-24-8) has only a single site for nucleophilic aromatic substitution or cross-coupling , whereas the target compound offers two distinct reactive handles. This difference in reactive group count (two vs. one) directly translates to a higher degree of synthetic utility.

Medicinal Chemistry Organic Synthesis Scaffold Functionalization

Class-Level Biological Relevance: Antimicrobial Activity Linked to 5-Substitution

While direct antimicrobial data for 2,5-dichlorothiazolo[4,5-b]pyridine is absent from the provided sources, class-level evidence from a 2021 study demonstrates that 5-substituted thiazolo[4,5-b]pyridines exhibit notable antimicrobial activity. In that study, a compound with a 5-carboxylic acid moiety (Compound V) showed an MIC of 12.5 µg/mL against Candida albicans [1]. In contrast, 2,6-disubstituted thiazolo[4,5-b]pyridines are reported for a different biological target, H3 receptor antagonism [2]. This cross-study comparison suggests that the 5-position is a key determinant for antimicrobial activity within this scaffold class. By inference, the 2,5-dichloro compound, possessing the 5-chloro substituent, is structurally aligned with the antimicrobial SAR profile rather than the H3 antagonist profile. A user seeking antimicrobial leads would therefore be misguided to procure a 2,6-disubstituted analog.

Antimicrobial Structure-Activity Relationship Medicinal Chemistry

Class-Level Biological Relevance: Favorable In Vitro Safety Profile of Thiazolo[4,5-b]pyridines

For any compound in a medicinal chemistry program, an early indicator of a favorable therapeutic window is low cytotoxicity against normal human cells. Class-level data on thiazolo[4,5-b]pyridine derivatives shows a promising safety profile. In an MTT assay, tested thiazolopyridines did not reach an IC50 value (50% inhibitory concentration) against HaCaT (human keratinocytes) and HEK293 (human embryonic kidney) cells at concentrations up to 100 µM [1]. This suggests that the core scaffold itself is not inherently cytotoxic to these normal cell lines at relatively high concentrations. While this is a class-level finding, it provides a baseline expectation that the 2,5-dichloro analog is also likely to exhibit low cytotoxicity, a crucial factor for prioritizing this scaffold over other, more toxic heterocyclic cores in hit-to-lead campaigns.

Cytotoxicity Drug Discovery Safety Profile

High-Impact Research Applications for 2,5-Dichlorothiazolo[4,5-b]pyridine (CAS 2567498-97-7)


Diversified Synthesis of Novel Heterocyclic Libraries in Medicinal Chemistry

This compound is ideally suited as a core scaffold for generating diverse small-molecule libraries. The presence of two chlorine atoms allows for sequential and orthogonal functionalization [1], a key advantage for exploring chemical space and establishing structure-activity relationships (SAR) in early-stage drug discovery programs. Researchers can use this building block to rapidly synthesize an array of analogs with varied substituents at the 2- and 5-positions.

Hit Identification and Optimization in Antimicrobial Drug Discovery

Based on class-level structure-activity relationships (SAR), the 2,5-substitution pattern is associated with antimicrobial activity [1]. Research groups focused on discovering new antibacterial or antifungal agents should prioritize this building block over other regioisomers (e.g., 2,6-disubstituted analogs [2]) for their hit identification and lead optimization campaigns against relevant pathogens.

Synthesis of Advanced Intermediates for Agrochemical Development

The thiazolo[4,5-b]pyridine core is a known scaffold for fungicidal activity, as documented in patent literature [1]. This 2,5-dichloro variant serves as a versatile, dual-handle building block for creating novel analogs for evaluation in agrochemical research, particularly for the development of new crop protection agents.

Mechanistic Probe Development in Chemical Biology

Given the favorable cytotoxicity profile suggested for the thiazolo[4,5-b]pyridine class against normal human cells (IC50 > 100 µM) [1], this compound is a suitable precursor for synthesizing chemical probes. It can be functionalized with affinity tags or fluorophores to investigate target engagement and mechanism of action in cellular models without causing significant off-target toxicity.

Quote Request

Request a Quote for 2,5-Dichlorothiazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.